LogP 2.03 vs. 1.39: Phenyl-Substitution Confers a 0.64-Unit Lipophilicity Advantage Over the 4-Methyl Analog
Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate exhibits a measured/predicted logP of 2.02590, compared to a logP of 1.393 for ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS 6214-64-8), representing a ΔlogP of +0.63 . This lipophilicity increment, driven by the 4-phenyl substituent, places the compound closer to the optimal logP range (1–3) for oral bioavailability and passive membrane permeability according to Lipinski's Rule of Five.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.02590 |
| Comparator Or Baseline | Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: logP = 1.393 |
| Quantified Difference | ΔlogP = +0.63 |
| Conditions | Predicted values from authoritative chemical databases (ChemicalBook, Chembase) |
Why This Matters
A 0.63-unit logP difference corresponds to an approximately 4.3-fold increase in lipophilicity, which can significantly influence membrane permeability, plasma protein binding, and tissue distribution in drug discovery programs.
- [1] Hzbp.cn. Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate, 97%. LogP: 2.02590. Available at: https://www.hzbp.cn View Source
- [2] Chembase.cn. Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. LogP: 1.393. Available at: https://www.chembase.cn View Source
